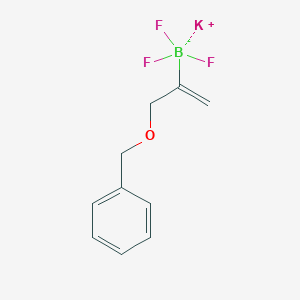

Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate

Vue d'ensemble

Description

Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate is a chemical compound with the molecular formula C10H11BF3KO . It has a molecular weight of 254.1 g/mol . It is typically stored in an inert atmosphere and under -20°C .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H11BF3O.K/c1-9(11(12,13)14)7-15-8-10-5-3-2-4-6-10;/h2-6H,1,7-8H2;/q-1;+1 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

Trifluoroborate salts, such as this compound, are often used in various chemical reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions . They can also be used in palladium-catalyzed, direct boronic acid synthesis from aryl chlorides .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 254.1 g/mol and a molecular formula of C10H11BF3KO .Applications De Recherche Scientifique

Stereospecific Cross-Coupling :

- Potassium 1-(alkoxy/acyloxy)alkyltrifluoroborates have been synthesized and used in palladium-catalyzed Suzuki-Miyaura reactions to produce protected secondary alcohols. The benzyl protecting group in potassium 1-(benzyloxy)alkyltrifluoroborates is noted for preventing the β-hydride elimination pathway and is proposed to stabilize the diorganopalladium intermediate by coordination to the metal center. This cross-coupling process is stereospecific, maintaining complete retention of stereochemistry (Molander & Wisniewski, 2012).

Trifluoromethylation :

- Potassium (trifluoromethyl)trimethoxyborate, a compound related to Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate, is used as a new source of CF(3) nucleophiles in copper-catalyzed trifluoromethylation reactions. This reagent facilitates the conversion of various aryl iodides into benzotrifluorides under mild, base-free conditions (Knauber et al., 2011).

Hydrogenation and Isomerization :

- Potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate undergoes Pd-catalyzed hydrogenation, providing either the (Z)- or (E)-isomer of the vinylborate with high purity. This ability to control the isomer output is significant for chemical synthesis, offering a variety of (Z)- or (E)-β-trifluoromethylstyrenes when coupled with different arenes (Ramachandran & Mitsuhashi, 2015).

Sulfonylation :

- Potassium allyltrifluoroborates engage in a bora-ene reaction with sulfur dioxide to yield sulfinyloxy-trifluoroborates, which then undergo alkylation to produce sulfones. This method highlights the versatility of potassium allyltrifluoroborates in synthesizing sulfone compounds (Stikute et al., 2017).

Safety And Hazards

This compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H314 (causes severe skin burns and eye damage) and H290 (may be corrosive to metals) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .

Propriétés

IUPAC Name |

potassium;trifluoro(3-phenylmethoxyprop-1-en-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BF3O.K/c1-9(11(12,13)14)7-15-8-10-5-3-2-4-6-10;/h2-6H,1,7-8H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNWAVHQPFENRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(=C)COCC1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide](/img/structure/B1425546.png)

![N'-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425555.png)

![4-Oxa-7-azaspiro[2.5]octan-6-one](/img/structure/B1425559.png)